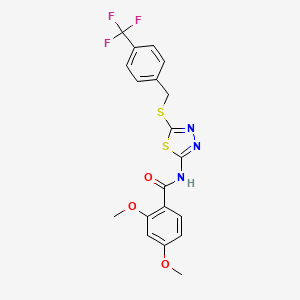

2,4-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Descripción

This compound is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a 4-(trifluoromethyl)benzylthio group at position 5 and a 2,4-dimethoxybenzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its versatility in medicinal chemistry, contributing to diverse biological activities such as kinase inhibition and cytotoxicity . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituents on the benzamide may influence electronic properties and solubility .

Propiedades

IUPAC Name |

2,4-dimethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3S2/c1-27-13-7-8-14(15(9-13)28-2)16(26)23-17-24-25-18(30-17)29-10-11-3-5-12(6-4-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZBVAWOWMOAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2,4-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiadiazole ring, followed by the introduction of the trifluoromethylbenzylthio group and the final coupling with the benzamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: The presence of methoxy groups makes it susceptible to oxidation under certain conditions.

Reduction: The thiadiazole ring and other functional groups can be reduced using appropriate reducing agents.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.

Aplicaciones Científicas De Investigación

2,4-Dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.

Industry: It can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group and the thiadiazole ring can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional distinctions between the target compound and analogs are critical for understanding its pharmacological profile. Below is a detailed comparison:

Structural Modifications and Electronic Effects

- 3,4-Dimethoxy Isomer (3,4-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide): The shifted methoxy groups (positions 3 and 4) alter electronic distribution, possibly affecting binding affinity . 4-Methyl Analog (4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide): A methyl group replaces methoxy, reducing polarity and hydrogen-bonding capacity .

Thiadiazole Substituents :

- Benzylthio vs. Trifluoromethyl-Benzylthio :

- The 4-(trifluoromethyl)benzylthio group in the target compound increases hydrophobicity, which may improve membrane permeability and kinase binding .

Actividad Biológica

2,4-Dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a thiadiazole moiety and two methoxy groups. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity. Its molecular formula is C15H15F3N4O2S, with a molecular weight of 398.37 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group and thiadiazole ring may enhance binding affinity to enzymes or receptors involved in disease pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways associated with cancer and other diseases.

- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

-

Anticancer Activity :

- In vitro studies have shown that this compound can induce cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, it demonstrated an IC50 value of approximately 5.36 µg/mL against MCF-7 cells .

- Mechanisms include inducing apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

-

Antimicrobial Activity :

- Preliminary studies suggest potential antimicrobial properties against various pathogens, although specific data on this activity remains limited.

- Enzyme Inhibition :

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiadiazole derivatives similar to this compound:

- A study evaluating various 1,3,4-thiadiazole derivatives found that compounds with similar structures exhibited significant cytotoxicity in cancer cell lines and were effective in inducing cell cycle arrest .

| Compound | Cell Line Tested | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.36 | Apoptosis induction |

| Compound 4e | HepG2 | 10.10 | Cell cycle arrest |

| Compound 4i | MCF-7 | 2.32 | Apoptosis induction |

Synthesis and Applications

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include the formation of the thiadiazole ring followed by the introduction of the trifluoromethylbenzylthio group and final coupling with the benzamide moiety . Applications extend across medicinal chemistry and materials science due to its unique properties.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Answer:

Synthesis optimization requires:

- Catalyst Selection : Use coupling agents (e.g., EDCI/HOBt) for amide bond formation and bases (e.g., triethylamine) for nucleophilic substitutions .

- Reaction Conditions : Control temperature (e.g., reflux in ethanol or acetonitrile) and solvent polarity to stabilize intermediates. Prolonged reaction times may improve cyclization of the thiadiazole ring .

- Purification : Column chromatography or recrystallization (e.g., from methanol) ensures purity. Monitor reaction progress via TLC .

Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy, trifluoromethyl groups) and amide bond formation .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide) .

Basic: What in vitro assays are commonly used to evaluate its biological activity?

Answer:

- Anticancer Activity : Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., MDA-MB-231, PC3) at varying concentrations (e.g., IC₅₀ values in µM range) .

- Antimicrobial Screening : Disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Kinase inhibition assays (e.g., abl/src tyrosine kinases) using fluorescence-based protocols .

Advanced: How can molecular docking studies elucidate its mechanism of action?

Answer:

- Target Identification : Dock the compound into active sites of tyrosine kinases (e.g., abl/src) to predict binding modes. The thiadiazole ring may form hydrogen bonds with catalytic lysine residues .

- Binding Affinity Analysis : Calculate docking scores (e.g., AutoDock Vina) to compare with known inhibitors. Trifluoromethyl groups enhance hydrophobic interactions .

- Validation : Correlate docking results with experimental IC₅₀ values to refine models .

Advanced: What strategies enhance bioactivity in SAR studies of this compound?

Answer:

- Substituent Variation :

- Bioisosteric Replacement : Substitute trifluoromethyl with sulfonamide groups to optimize pharmacokinetics .

- Hybrid Derivatives : Conjugate with known pharmacophores (e.g., chalcone) to enhance multi-target activity .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Assay Standardization : Validate protocols (e.g., cell line authenticity, serum-free conditions) to minimize variability .

- Structural Confirmation : Re-analyze compound purity via HPLC and NMR to rule out degradation .

- Cross-Study Comparison : Account for structural analogs (e.g., trifluoromethyl vs. methyl substitutions) that may alter activity .

Advanced: What methodologies are used to assess in vivo efficacy and pharmacokinetics?

Answer:

- Pharmacokinetic Profiling :

- Toxicity Screening : Acute toxicity tests (LD₅₀) and histopathological analysis of vital organs .

- Efficacy Models : Xenograft studies in mice to evaluate tumor growth inhibition .

Advanced: How do electronic effects of substituents influence reactivity in downstream derivatization?

Answer:

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl enhances electrophilicity at the thiadiazole sulfur, facilitating nucleophilic aromatic substitution .

- Electron-Donating Groups (EDGs) : Methoxy groups on the benzamide ring increase electron density, stabilizing intermediates during alkylation .

- Steric Effects : Bulky substituents (e.g., 4-fluorobenzyl) may hinder access to catalytic sites in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.